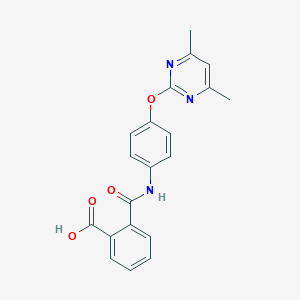![molecular formula C19H16N4O B255451 9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255451.png)
9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that has been studied extensively in the field of medicinal chemistry. It has been found to possess a range of biological activities, including antitumor, antiviral, and antibacterial properties. In
Mécanisme D'action
The mechanism of action of 9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor properties, the compound has also been found to possess antiviral and antibacterial activities. It has been shown to inhibit the replication of the hepatitis B virus and the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one in lab experiments is its broad range of biological activities. This makes it a useful compound for studying various diseases and conditions. However, one limitation is that the compound may have toxic effects on certain cell types, which can complicate experiments.
Orientations Futures
There are several future directions for research on 9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one. One area of interest is the development of new cancer therapies based on the compound. Additionally, further studies are needed to understand the compound's mechanism of action and to identify potential targets for drug development. Finally, more research is needed to explore the compound's potential as an antiviral and antibacterial agent.
Méthodes De Synthèse
The synthesis of 9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves the reaction of 2-amino-1-naphthol with ethyl 2-(chloromethyl)quinazoline-4-carboxylate in the presence of triethylamine and acetic acid. The resulting product is then treated with hydrazine hydrate to yield the final compound.
Applications De Recherche Scientifique
The compound has been extensively studied for its antitumor properties. It has been found to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and leukemia. Additionally, it has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
Nom du produit |
9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one |
|---|---|
Formule moléculaire |
C19H16N4O |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
9-naphthalen-1-yl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C19H16N4O/c24-16-10-4-9-15-17(16)18(23-19(22-15)20-11-21-23)14-8-3-6-12-5-1-2-7-13(12)14/h1-3,5-8,11,18H,4,9-10H2,(H,20,21,22) |
Clé InChI |
WEMZOTRQIMNYBC-UHFFFAOYSA-N |
SMILES isomérique |
C1CC2=C(C(N3C(=N2)N=CN3)C4=CC=CC5=CC=CC=C54)C(=O)C1 |
SMILES |
C1CC2=C(C(N3C(=N2)N=CN3)C4=CC=CC5=CC=CC=C54)C(=O)C1 |
SMILES canonique |
C1CC2=C(C(N3C(=NC=N3)N2)C4=CC=CC5=CC=CC=C54)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3,4-dimethoxybenzohydrazide](/img/structure/B255371.png)

![6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol](/img/structure/B255378.png)
![7-[3-(2,6-Dimethylmorpholin-4-yl)-2-hydroxypropoxy]-3-(3,5-dimethylphenoxy)chromen-4-one](/img/structure/B255383.png)

![2-[2-(4-Tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B255388.png)

![2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(2-phenylethyl)acetamide](/img/structure/B255390.png)
![N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide](/img/structure/B255393.png)


![5-[(3-butoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255399.png)
